(3-Bromopropyl)phosphonic Acid

描述

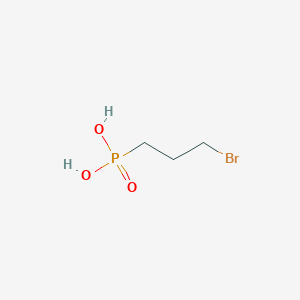

(3-Bromopropyl)phosphonic acid is an organic compound with the molecular formula C3H8BrO3P and a molecular weight of 202.97 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and most organic solvents. This compound is used as a precursor in the synthesis of bioactive molecules and nanomaterials.

准备方法

(3-Bromopropyl)phosphonic acid can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically involves the following steps:

Reaction Setup: 3-bromopropanol is mixed with phosphorus trichloride in an inert atmosphere.

Reaction Conditions: The mixture is heated to a specific temperature to facilitate the reaction.

Product Isolation: The resulting product is purified through distillation or recrystallization to obtain this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

(3-Bromopropyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

Common reagents used in these reactions include bases, acids, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis and Modification

A significant application of (3-Bromopropyl)phosphonic acid lies in its role as a precursor in chemical synthesis. It can be used to modify surfaces and materials through grafting phosphonic acid groups, which enhance the properties of the substrates. For instance:

- Surface Functionalization : The compound has been utilized to functionalize indium-tin oxide (ITO) electrodes, improving their electrochemical properties. The functionalization allows for secondary modifications that can tailor the surface for specific applications in sensors and electronic devices .

- Catalysis : Phosphonic acids are known for their catalytic properties. This compound has been explored as a catalyst in various organic reactions, including the synthesis of dihydropyrimidine derivatives and cellulose depolymerization .

Biological Applications

The biological implications of this compound are noteworthy, particularly in drug design and development:

- Bioactive Properties : The compound exhibits potential as a bioactive agent due to its structural similarity to phosphates, which are crucial in biological systems. It has been investigated for its role in drug delivery systems and as a pro-drug that can release active pharmaceutical ingredients upon metabolic conversion .

- Antimicrobial Activity : Research indicates that phosphonic acids can exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents, leveraging its reactivity and ability to interact with biological membranes .

Environmental Applications

The environmental impact of chemicals is a growing concern. This compound can play a role in:

- Water Treatment : Due to its polar nature and ability to form complexes with metal ions, it can be utilized in water treatment processes to remove heavy metals or as part of chelating agents that enhance the solubility of pollutants .

- Corrosion Inhibition : The compound's properties allow it to be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation .

Safety and Handling Considerations

Given its corrosive nature, this compound must be handled with care:

- Toxicity : It is classified as a hazardous substance, causing severe skin burns and eye damage upon contact . Proper safety protocols should be followed during handling, including the use of personal protective equipment.

- Environmental Precautions : Disposal should comply with local regulations due to its potential environmental impact if released into ecosystems .

Case Studies

Here are some documented case studies highlighting the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Surface Functionalization | Demonstrated improved electrochemical performance of ITO electrodes after modification with this compound. |

| Study 2 | Drug Development | Investigated as a pro-drug candidate showing promising bioavailability and therapeutic effects in animal models. |

| Study 3 | Water Treatment | Evaluated for heavy metal ion removal efficiency; showed significant reduction in contaminant levels in treated samples. |

作用机制

The mechanism of action of (3-Bromopropyl)phosphonic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds. The phosphonic acid group can interact with various molecular targets, such as enzymes and receptors, affecting their activity and function .

相似化合物的比较

(3-Bromopropyl)phosphonic acid can be compared with other similar compounds, such as:

Diethyl (3-bromopropyl)phosphonate: This compound has a similar structure but with ethyl groups attached to the phosphonic acid group.

3-Aminopropylphosphonic acid: This compound has an amino group instead of a bromine atom.

2-Aminoethylphosphonic acid: This compound has a shorter carbon chain and an amino group.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile precursor in various chemical syntheses .

生物活性

(3-Bromopropyl)phosphonic acid (CAS Number: 1190-09-6) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of recent literature and research findings.

- Molecular Formula : C₃H₈BrO₃P

- Molecular Weight : 202.97 g/mol

- Melting Point : 112 °C

- Purity : ≥98.0% (by titrimetric analysis) .

Synthesis

This compound can be synthesized through various methods, including the reaction of bromopropanol with phosphorus oxychloride or via nucleophilic substitution reactions involving phosphonates. Its synthesis has been optimized for high yield and purity, making it suitable for further biological investigations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly through the upregulation of apoptosis-related genes. In vitro assays demonstrated that treatment with this compound significantly reduced cell viability in human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT) at concentrations of 1, 2.5, and 5 mM .

| Concentration (mM) | SAOS-2 Cell Viability (%) | HaCaT Cell Viability (%) |

|---|---|---|

| 1 | 75 ± 5 | 80 ± 4 |

| 2.5 | 50 ± 7 | 70 ± 6 |

| 5 | 30 ± 8 | 55 ± 5 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . Research indicates that it can modulate inflammatory responses by inhibiting the NLRP3 inflammasome activation in macrophages. This effect is crucial as it may prevent chronic inflammation associated with various diseases .

Cytotoxicity Studies

In cytotoxicity assessments, this compound demonstrated significant effects on fibroblast cell lines when exposed to concentrations above 1 mmol/L. The viability of these cells decreased markedly, suggesting that the compound may exhibit selective toxicity towards certain cell types while sparing others .

Case Studies

- Gallium Maltolate Interaction : In a study examining gallium maltolate's effects on iron homeostasis, this compound was used as a functionalizing agent to enhance the properties of gallium compounds. The results indicated that the presence of this phosphonic acid could modify the biological behavior of gallium complexes, potentially leading to improved therapeutic outcomes in cancer treatment .

- Phosphonate Coatings : The use of this compound as a coating agent for nanoparticles has been investigated. It was found to improve the biosafety profile of upconversion nanoparticles by preventing lysosomal damage and reducing pro-inflammatory responses in macrophages .

属性

IUPAC Name |

3-bromopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOIECRVHUDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402578 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-09-6 | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromopropyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (3-bromopropyl)phosphonic acid interact with gallium nitride (GaN) surfaces, and what are the downstream effects on the material's properties? [, ]

A1: this compound interacts with both polar and nonpolar GaN surfaces through its phosphonic acid group, forming a stable monolayer on the surface. [, ] This interaction effectively reduces the formation of gallium oxide, a common issue affecting GaN's performance. [, ] Moreover, this surface modification increases the hydrophobicity of GaN and can even enhance the photoluminescence emission of polar GaN samples. [, ] These effects are attributed to the passivation of surface states and the reduction of surface defects due to the presence of the organic monolayer. [, ]

Q2: Can this compound monolayers on silicon dioxide-free silicon surfaces undergo further modification, and what applications does this enable? []

A2: Yes, the terminal bromine atom in the this compound monolayer provides a versatile handle for secondary functionalization. [] For instance, the bromine can be substituted with a hydroxyl group, or other molecules like 4-fluorothiophenol can be attached through a secondary grafting process. [] This ability to further modify the surface after the initial monolayer formation opens up possibilities for targeted applications, such as creating highly selective biochemical sensors and platforms for controlled biological interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。